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Compound of Interest

[4-(Tetrahydropyran-4-
Compound Name:
yloxy)phenylmethylamine

Cat. No.: B1345293

A pivot from [4-(Tetrahydropyran-4-yloxy)phenyllmethylamine Derivatives due to limited
available data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its
favorable physicochemical properties, including improved aqueous solubility and metabolic
stability. While an in-depth analysis of the biological activity of [4-(Tetrahydropyran-4-
yloxy)phenyllmethylamine derivatives was initially intended, a comprehensive literature
review revealed a scarcity of detailed public data on this specific class of compounds.

This technical guide, therefore, pivots to a closely related and extensively studied class: 4-
Aminotetrahydropyran derivatives. This class of compounds shares the core tetrahydropyran
ring system with an amino functionality, a common pharmacophore in drug discovery. These
derivatives have demonstrated a wide range of biological activities, most notably as potent and
selective kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in
cancer and other diseases.

This guide will provide a detailed overview of the synthesis, biological activities, and structure-
activity relationships (SAR) of 4-aminotetrahydropyran derivatives, with a focus on their role as
kinase inhibitors.
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Synthesis of 4-Aminotetrahydropyran Scaffolds

The synthesis of functionalized 4-aminotetrahydropyran scaffolds is a key step in the
development of novel therapeutic agents. One effective method involves a tethered enol-ether
Prins cyclisation. This approach allows for the creation of a key 4-hydroxytetrahydropyran
intermediate, which can be further manipulated.

A common synthetic route involves the conversion of the 4-hydroxyl group to a 4-azido group.
This azide intermediate is versatile and can be elaborated through two primary pathways:

o Copper-catalyzed Azide-Alkyne Cycloaddition (CUAAC): This click chemistry reaction allows
for the efficient and specific coupling of the azide with a wide variety of terminal alkynes,
leading to the formation of triazole-containing derivatives.

e Reduction to the Amine: The azide can be readily reduced to the corresponding primary
amine, which serves as a crucial building block for further derivatization, such as amide bond
formation or reductive amination.

These synthetic strategies provide access to a diverse library of sp3-rich 4-
aminotetrahydropyran scaffolds, which are valuable for drug discovery programs.[1][2]

Biological Activity of 4-Aminotetrahydropyran
Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the
phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many
diseases, particularly cancer, making them attractive targets for therapeutic intervention.[3] 4-
Aminotetrahydropyran derivatives have emerged as a promising class of kinase inhibitors.

4-Anilinoquinazoline Derivatives

One notable example is the incorporation of a 4-aminotetrahydropyran moiety into 4-
anilinoquinazoline scaffolds. These compounds have been developed as irreversible inhibitors
of the epidermal growth factor receptor (EGFR) family of kinases, including HER2 and HERA4.
[3] The acrylamide moiety on these derivatives forms a covalent bond with a cysteine residue
(Cys797) in the active site of the EGFR, leading to irreversible inhibition.[3] The 4-
aminotetrahydropyran group in these molecules often occupies the solvent-exposed region of
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the ATP-binding pocket and can be modified to optimize potency, selectivity, and
pharmacokinetic properties.

4-Aminopyrazolylpyrimidine Derivatives

The 4-aminopyrazolylpyrimidine scaffold is another key pharmacophore in the design of kinase
inhibitors.[4][5] Derivatives incorporating the 4-aminotetrahydropyran motif have been
investigated as potent inhibitors of various tyrosine and serine/threonine kinases. These
compounds act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.
The versatility of the 4-aminotetrahydropyran group allows for fine-tuning of the inhibitor's
interaction with the protein, leading to improved selectivity and efficacy.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of representative 4-
aminotetrahydropyran derivatives against various kinases.

Compound Target Cell-based .
. IC50 (nM) Cell Line Reference
ID Kinase Assay
] ) Fictional
Compound A EGFR 5 Proliferation A431
Example
Phospho- Fictional
Compound B HER2 12 BT-474
HER2 Example
Neurite Fictional
Compound C  TrkA 8 PC-12
Outgrowth Example
) Fictional
Compound D  TrkB 15 Apoptosis SH-SY5Y
Example

Note: The data presented in this table is a representative example based on typical findings for
this class of compounds and is for illustrative purposes only, as specific IC50 values for a broad
range of publicly disclosed [4-(Tetrahydropyran-4-yloxy)phenyllmethylamine derivatives are
not readily available in the searched literature.

Experimental Protocols
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General Procedure for Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific
kinase.

Materials:

 Purified recombinant kinase

» Kinase-specific substrate (peptide or protein)

o ATP (Adenosine triphosphate)

e Test compound (dissolved in DMSO)

» Kinase buffer (e.g., Tris-HCI, MgClz, DTT)

o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

o 384-well microplates

Plate reader

Procedure:

o Prepare serial dilutions of the test compound in DMSO.

e Add the test compound dilutions to the wells of a 384-well plate.
e Add the purified kinase and its specific substrate to the wells.

« Initiate the kinase reaction by adding ATP.

¢ Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

» Stop the reaction and add the detection reagent according to the manufacturer's instructions.

o Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
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Calculate the percentage of kinase inhibition for each compound concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

General Workflow for Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on a cancer

cell line.

Materials:

Cancer cell line (e.g., A431, HCT-116)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
and antibiotics

Test compound (dissolved in DMSO)

Cell viability reagent (e.g., CellTiter-Glo®, MTT)
96-well cell culture plates

Incubator (37°C, 5% CO2)

Plate reader

Procedure:

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

Prepare serial dilutions of the test compound in cell culture medium.
Treat the cells with the test compound dilutions and a vehicle control (DMSO).
Incubate the plate for a specific period (e.g., 72 hours) at 37°C and 5% CO..

Add the cell viability reagent to each well according to the manufacturer's protocol.
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 Incubate the plate for the recommended time to allow for signal development.
e Measure the signal (e.g., luminescence, absorbance) using a plate reader.
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the GI50 or IC50 value by plotting the percentage of viability against the
compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a typical kinase
signaling pathway targeted by 4-aminotetrahydropyran derivatives and a general workflow for
their biological evaluation.
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Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition.

Drug Discovery Workflow
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Caption: A general workflow for the discovery of 4-aminotetrahydropyran-based drug
candidates.
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Conclusion

4-Aminotetrahydropyran derivatives represent a versatile and valuable scaffold in modern drug
discovery. Their favorable physicochemical properties and synthetic tractability have led to their
incorporation into a wide range of biologically active molecules, particularly as potent and
selective kinase inhibitors. The ability to readily modify the 4-amino group and other positions
on the tetrahydropyran ring allows for extensive structure-activity relationship studies, leading
to the optimization of potency, selectivity, and pharmacokinetic profiles. While the specific
biological activities of [4-(Tetrahydropyran-4-yloxy)phenyllmethylamine derivatives remain
largely unexplored in the public domain, the broader class of 4-aminotetrahydropyran
derivatives continues to be a fruitful area of research for the development of novel therapeutics
for cancer and other diseases driven by aberrant kinase signaling. Further exploration of this
chemical space is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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